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molecular formula C9H7ClFN B8385975 7-chloro-5-fluoro-4-methyl-1H-indole

7-chloro-5-fluoro-4-methyl-1H-indole

Cat. No. B8385975
M. Wt: 183.61 g/mol
InChI Key: HBCSTWXUSYYHLM-UHFFFAOYSA-N
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Patent
US08569504B2

Procedure details

Under an atmosphere of argon, 4-chloro-2-fluoro-5-nitrotoluene (1.9 g) was dissolved with anhydrous tetrahydrofuran (100 mL), and the reaction mixture was stirred at −50° C. Vinylmagnesium bromide (1.0 M solution in tetrahydrofuran, 40 mL) was dropped to the reaction mixture. The reaction mixture was raised slowly to −20° C. for 40 minutes. A saturated aqueous solution of ammonium chloride was added to the reaction mixture, and the reaction mixture was extracted with ethyl acetate. The obtained organic layer was washed with water and a saturated salt solution. The obtained extract was concentrated under reduced pressure after drying with sodium sulfate. The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=95:5→91:9) to give the title compound (1.09 g) having the following physical data.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[C:4]([F:12])[CH:3]=1.[CH:13]([Mg]Br)=[CH2:14].[Cl-].[NH4+]>O1CCCC1>[Cl:1][C:2]1[CH:3]=[C:4]([F:12])[C:5]([CH3:11])=[C:6]2[C:7]=1[NH:8][CH:14]=[CH:13]2 |f:2.3|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1[N+](=O)[O-])C)F
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at −50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was raised slowly to −20° C. for 40 minutes
Duration
40 min
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with water
EXTRACTION
Type
EXTRACTION
Details
The obtained extract
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying with sodium sulfate
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by column chromatography on silica gel (hexane:ethyl acetate=95:5→91:9)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=C2C=CNC12)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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